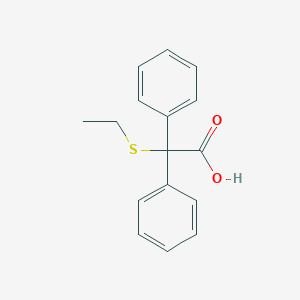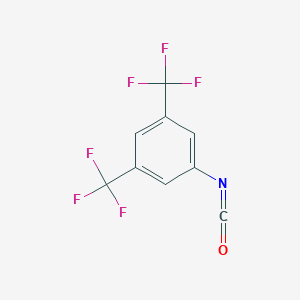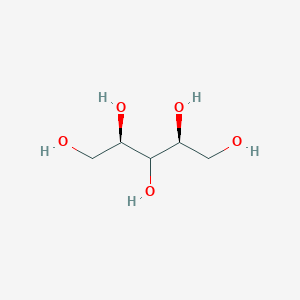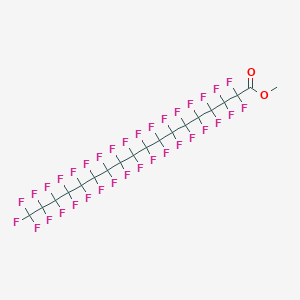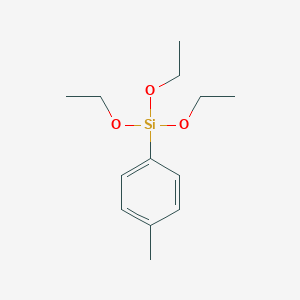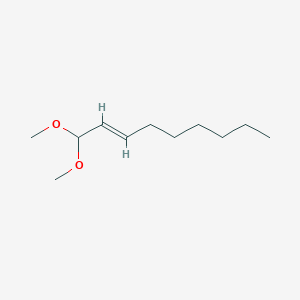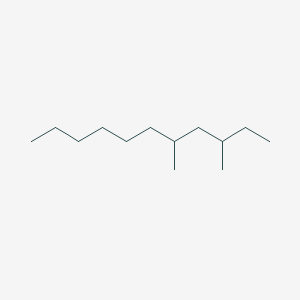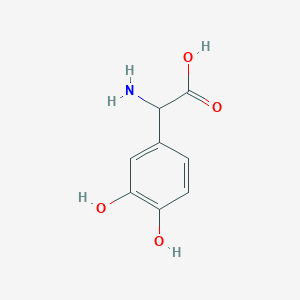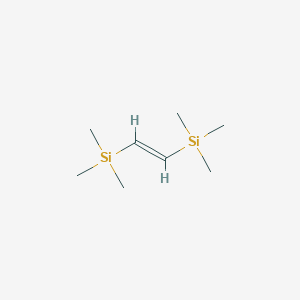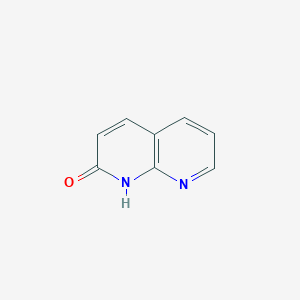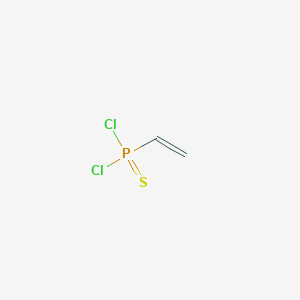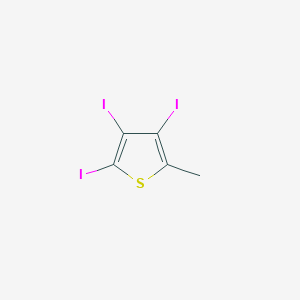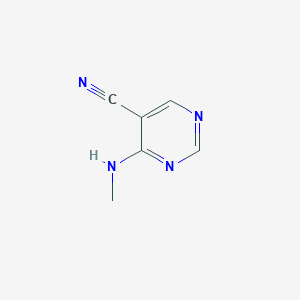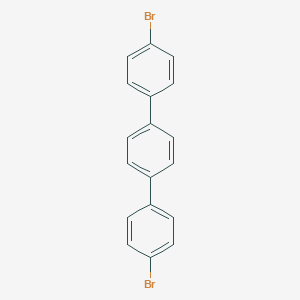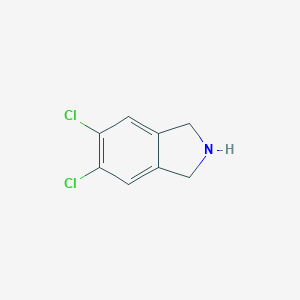
5,6-Dichloroisoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloroisoindoline is a chemical compound that belongs to the isoindoline family. It is a heterocyclic compound that contains two chlorine atoms and a nitrogen atom in its structure. The compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 5,6-Dichloroisoindoline involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine binding site of tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This results in cell cycle arrest and ultimately leads to apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
5,6-Dichloroisoindoline has been shown to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the growth and proliferation of cancer cells by inducing oxidative stress and DNA damage. Additionally, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5,6-Dichloroisoindoline in lab experiments include its potent anticancer activity, its ability to overcome multidrug resistance, and its relatively simple synthesis method. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity to non-cancerous cells.
Direcciones Futuras
There are several future directions for research on 5,6-Dichloroisoindoline. One potential avenue is to explore the compound's activity against other types of cancer, such as pancreatic and prostate cancer. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential molecular targets. Another potential direction for research is to explore the compound's activity against other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, efforts should be made to optimize the synthesis method of the compound to improve its yield and purity.
In conclusion, 5,6-Dichloroisoindoline is a promising compound with potent anticancer activity and a range of potential applications in various fields. Further research is needed to fully understand the compound's mechanism of action and to identify potential molecular targets. With continued research, 5,6-Dichloroisoindoline has the potential to become a valuable tool in the fight against cancer and other diseases.
Métodos De Síntesis
The synthesis of 5,6-Dichloroisoindoline involves the reaction of 2,3-dichlorophenyl isocyanate with aniline in the presence of a base catalyst. The reaction proceeds through an isocyanate intermediate, which undergoes nucleophilic attack by the aniline to form the desired product. The reaction is typically carried out under mild conditions, and the yield of the product can be optimized by adjusting the reaction parameters.
Aplicaciones Científicas De Investigación
5,6-Dichloroisoindoline has been extensively studied for its potential applications in medicinal chemistry. The compound exhibits potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. The mechanism of action of the compound involves inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 5,6-Dichloroisoindoline has shown promising activity against multidrug-resistant cancer cells, making it a potential candidate for combination therapy.
Propiedades
Número CAS |
15997-90-7 |
|---|---|
Nombre del producto |
5,6-Dichloroisoindoline |
Fórmula molecular |
C8H7Cl2N |
Peso molecular |
188.05 g/mol |
Nombre IUPAC |
5,6-dichloro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H7Cl2N/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2,11H,3-4H2 |
Clave InChI |
JLALYYJPNQCWDM-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=C(C=C2CN1)Cl)Cl |
SMILES canónico |
C1C2=CC(=C(C=C2CN1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



